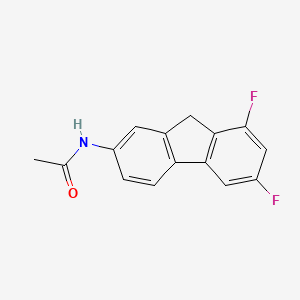
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two benzyl groups, a bromine atom, and a triazine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles in the presence of a suitable catalyst.
Benzylation: The benzyl groups can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazine core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The benzyl groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azide or thiol derivatives, while oxidation and reduction can lead to various triazine derivatives with altered oxidation states.
Scientific Research Applications
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine core can participate in various biochemical pathways, leading to diverse biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibenzyl-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the bromine atom, leading to different chemical reactivity and applications.
2,4-Dibenzyl-6-chloro-1,2,4-triazine-3,5(2H,4H)-dione: Contains a chlorine atom instead of bromine, which may affect its chemical properties and reactivity.
2,4-Dibenzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione: The presence of a methyl group instead of bromine alters its steric and electronic properties.
Uniqueness
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential applications. The combination of benzyl groups and the triazine-dione core further enhances its versatility in various fields of research.
Properties
CAS No. |
33242-54-5 |
|---|---|
Molecular Formula |
C17H14BrN3O2 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14BrN3O2/c18-15-16(22)20(11-13-7-3-1-4-8-13)17(23)21(19-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
YBZGYEZYYVYYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=NN(C2=O)CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)




![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)






![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)
